molecular formula C19H28N2O2 B5776112 N,N-diisopropyl-4-(1-piperidinylcarbonyl)benzamide

N,N-diisopropyl-4-(1-piperidinylcarbonyl)benzamide

Cat. No. B5776112
M. Wt: 316.4 g/mol
InChI Key: OYNGFKGJXLRGMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-diisopropyl-4-(1-piperidinylcarbonyl)benzamide, commonly known as DPCPX, is a selective antagonist of the adenosine A1 receptor. It has been widely used in scientific research to understand the role of adenosine receptors in various biochemical and physiological processes.

Mechanism of Action

DPCPX selectively binds to the adenosine A1 receptor, blocking the binding of adenosine to the receptor. This results in a decrease in the signaling pathways that are activated by adenosine. The exact mechanism of action of DPCPX is still not fully understood and is an area of ongoing research.
Biochemical and Physiological Effects:
DPCPX has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce heart rate and blood pressure, as well as to have neuroprotective effects in the central nervous system. Additionally, DPCPX has been shown to have anti-inflammatory effects in the immune system.

Advantages and Limitations for Lab Experiments

One advantage of using DPCPX in lab experiments is its high selectivity for the adenosine A1 receptor. This allows researchers to specifically target this receptor without affecting other adenosine receptors. However, one limitation of using DPCPX is its relatively low potency compared to other adenosine receptor antagonists.

Future Directions

There are many potential future directions for research involving DPCPX. One area of research could focus on developing more potent and selective adenosine A1 receptor antagonists. Additionally, DPCPX could be used in combination with other drugs to investigate potential synergistic effects. Finally, DPCPX could be used in studies investigating the role of adenosine receptors in various disease states, such as cardiovascular disease or neurodegenerative disorders.

Synthesis Methods

DPCPX can be synthesized using a variety of methods. One commonly used method involves the reaction of 4-(1-piperidinylcarbonyl)benzoyl chloride with diisopropylamine in the presence of a base such as triethylamine. The resulting product is then purified using chromatography techniques.

Scientific Research Applications

DPCPX has been used in numerous scientific studies to investigate the role of adenosine receptors in various physiological and pathological conditions. For example, it has been used to study the effects of adenosine on the cardiovascular system, the central nervous system, and the immune system.

properties

IUPAC Name

4-(piperidine-1-carbonyl)-N,N-di(propan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2/c1-14(2)21(15(3)4)19(23)17-10-8-16(9-11-17)18(22)20-12-6-5-7-13-20/h8-11,14-15H,5-7,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYNGFKGJXLRGMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)C1=CC=C(C=C1)C(=O)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(piperidine-1-carbonyl)-N,N-di(propan-2-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.